molecular formula C26H28N2O3 B12138102 N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12138102
M. Wt: 416.5 g/mol
InChI Key: LTTGIUXNLOBRQB-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)methylene-4-phenyl-1-piperazinamine
  • N-(9-ethyl-9H-carbazol-3-yl)cyclobutanecarboxamide
  • N-(9-ethyl-9H-carbazol-3-yl)methylene-3,4-dimethylisoxazol-5-amine

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug development and materials science .

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C26H28N2O3/c1-5-28-19-9-7-6-8-17(19)18-12-16(10-11-20(18)28)27-25(30)24-15(2)23-21(29)13-26(3,4)14-22(23)31-24/h6-12,21,29H,5,13-14H2,1-4H3,(H,27,30)

InChI Key

LTTGIUXNLOBRQB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(O3)CC(CC4O)(C)C)C)C5=CC=CC=C51

Origin of Product

United States

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